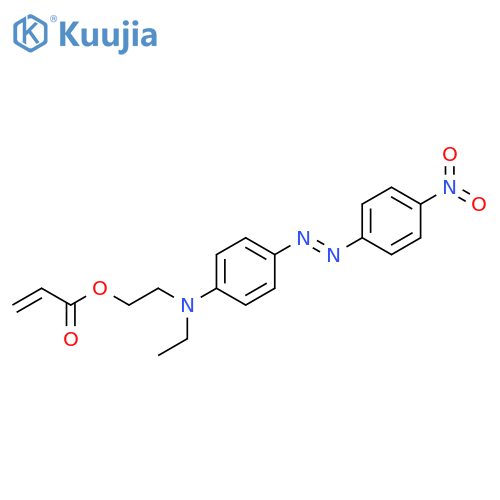Cas no 139427-10-4 (POLY(DISPERSE RED 1 ACRYLATE))

POLY(DISPERSE RED 1 ACRYLATE) 化学的及び物理的性質
名前と識別子
-
- 2-Propenoic acid,2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethyl ester, homopolymer
- POLY(DISPERSE RED 1 ACRYLATE)
-
- MDL: MFCD04041027
- インチ: 1S/C19H20N4O4/c1-3-19(24)27-14-13-22(4-2)17-9-5-15(6-10-17)20-21-16-7-11-18(12-8-16)23(25)26/h3,5-12H,1,4,13-14H2,2H3/b21-20+
- InChIKey: MOUZYIAKMYUILJ-QZQOTICOSA-N
- ほほえんだ: N(C1C=CC(/N=N/C2C=CC(N(=O)=O)=CC=2)=CC=1)(CC)CCOC(=O)C=C
じっけんとくせい
- ようかいど: chloroform: soluble
POLY(DISPERSE RED 1 ACRYLATE) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 579998-500MG |
POLY(DISPERSE RED 1 ACRYLATE) |
139427-10-4 | 500MG |
¥4217.44 | 2022-02-24 |
POLY(DISPERSE RED 1 ACRYLATE) 関連文献
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
10. Book reviews
POLY(DISPERSE RED 1 ACRYLATE)に関する追加情報
Comprehensive Overview of POLY(DISPERSE RED 1 ACRYLATE) (CAS No. 139427-10-4): Properties, Applications, and Industry Trends
POLY(DISPERSE RED 1 ACRYLATE) (CAS No. 139427-10-4) is a high-performance polymeric dye widely utilized in advanced material science and industrial applications. This compound belongs to the family of acrylic-based disperse dyes, known for their exceptional colorfastness, thermal stability, and compatibility with synthetic polymers. As sustainability and eco-friendly materials dominate global discussions, POLY(DISPERSE RED 1 ACRYLATE) has gained attention for its potential in reducing environmental impact compared to traditional dye systems.
The molecular structure of POLY(DISPERSE RED 1 ACRYLATE) incorporates Disperse Red 1, a chromophore unit, polymerized with acrylate monomers. This design enhances its solubility in organic matrices while maintaining vivid chromatic properties. Recent studies highlight its applications in smart textiles, photovoltaic devices, and 3D printing resins, aligning with the rising demand for functional dyes in next-generation technologies. Researchers are particularly interested in its UV resistance and low migration characteristics, which address common challenges in dye longevity.
From an industrial perspective, POLY(DISPERSE RED 1 ACRYLATE) is increasingly adopted in automotive coatings and packaging materials due to stringent regulatory requirements for non-toxic colorants. Its polymeric nature minimizes leaching risks, making it a preferred choice for food-contact applications. Manufacturers also value its batch-to-batch consistency, a critical factor for large-scale production. Innovations in microwave-assisted polymerization have further optimized its synthesis, reducing energy consumption by up to 40% compared to conventional methods.
The compound's compatibility with biodegradable polymers positions it at the forefront of circular economy initiatives. As consumers prioritize sustainable products, brands leveraging POLY(DISPERSE RED 1 ACRYLATE) in eco-conscious fashion or green electronics gain competitive advantages. Analytical techniques like HPLC-MS and FTIR spectroscopy are routinely employed to verify its purity and structural integrity, ensuring compliance with international safety standards such as REACH and OEKO-TEX®.
Emerging research explores its potential in optical sensors and light-harvesting systems, capitalizing on its tunable absorption spectra. The dye's high molar extinction coefficient makes it suitable for low-concentration applications, reducing material costs. Additionally, its non-ionic nature prevents interference with other additives in complex formulations, a feature highly valued in multi-component coatings.
Market analysts project steady growth for specialized dyes like POLY(DISPERSE RED 1 ACRYLATE), driven by expanding applications in flexible electronics and medical device marking. Its ability to withstand sterilization processes (e.g., gamma irradiation) without chromatic degradation has opened new opportunities in healthcare sectors. Furthermore, the compound's halogen-free composition addresses growing restrictions on brominated and chlorinated additives in the European Union and North America.
Quality control protocols for POLY(DISPERSE RED 1 ACRYLATE) emphasize particle size distribution and glass transition temperature (Tg) monitoring, as these parameters directly influence performance in end-use scenarios. Advanced characterization methods like dynamic mechanical analysis (DMA) provide insights into its viscoelastic behavior under operational stresses. Such data is crucial for engineers designing wear-resistant surfaces or high-temperature composites.
In academic circles, the compound serves as a model system for studying chromophore-polymer interactions, with recent publications exploring its nonlinear optical properties for photonic applications. Collaborative efforts between chemists and material scientists aim to develop derivatives with enhanced solvatochromism for environmental sensing. These developments resonate with the broader scientific community's focus on stimuli-responsive materials and adaptive coloration technologies.
From a commercial standpoint, suppliers of POLY(DISPERSE RED 1 ACRYLATE) are investing in digital color matching systems to streamline customer integration. The adoption of blockchain technology for supply chain transparency ensures authentic, high-quality material distribution. As industries transition toward Industry 4.0 practices, such traceability measures become increasingly vital for maintaining product integrity across global networks.
139427-10-4 (POLY(DISPERSE RED 1 ACRYLATE)) 関連製品
- 955793-89-2(N'-(5-chloro-2-methylphenyl)-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide)
- 924220-15-5(2-(methylsulfanyl)-N-[1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]pyridine-3-carboxamide)
- 2634687-59-3((S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole)
- 74169-52-1(Pyrano[2,3-c]pyrazol-6(1H)-one, 3,4-dimethyl-1-phenyl-)
- 1256824-06-2(4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine)
- 956004-50-5(4-Butyryl benzonitrie)
- 1478361-96-4(2-amino-3-(dimethyl-1H-1,2,4-triazol-5-yl)propanoic acid)
- 2580128-61-4((4S)-3-(benzyloxy)carbonyl-2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid)
- 895438-63-8(ethyl 2-(2Z)-2-(2-fluorobenzoyl)imino-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 1806759-10-3(4-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxaldehyde)